Benzoyl chloride, 3,5-bis(chloromethyl)-
Description
Benzoyl chloride, 3,5-bis(chloromethyl)- (IUPAC name: 3,5-bis(chloromethyl)benzoyl chloride) is a derivative of benzoyl chloride with two chloromethyl (-CH₂Cl) groups substituted at the 3- and 5-positions of the benzene ring. This compound belongs to the class of di-substituted benzoyl chlorides, characterized by high reactivity due to the presence of both the acyl chloride (-COCl) and chloromethyl groups. The chloromethyl groups enhance electrophilicity, making it a versatile intermediate in organic synthesis, particularly for crosslinking reactions or derivatization of polymers and bioactive molecules.
Properties
CAS No. |
167082-57-7 |
|---|---|
Molecular Formula |
C9H7Cl3O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2 |
InChI Key |
YLTACSLSISHCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CCl)C(=O)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Methylbenzoyl Chlorides
The primary industrial and laboratory method for preparing 3,5-bis(chloromethyl)benzoyl chloride involves the chlorination of corresponding methylbenzoyl chlorides. This method is well-documented and relies on side-chain chlorination rather than ring substitution.
Procedure : The process entails chlorination of 3,5-dimethylbenzoyl chloride at elevated temperatures using chlorine gas in a controlled stoichiometric amount, typically less than the theoretical amount required for complete conversion. This careful control minimizes the formation of by-products such as dichloromethyl derivatives and ensures high selectivity toward the desired bis(chloromethyl) product.
Reaction Conditions : Elevated temperatures are employed to facilitate the chlorination reaction, typically in the presence of a catalyst or under UV light to initiate radical chlorination. The reaction is monitored to maintain a conversion rate of 10 to 35% per chlorination step, but through recycling of unreacted starting material, an overall conversion exceeding 95% is achieved.
Advantages : This method avoids extensive by-product formation, simplifies purification, and is economically favorable due to high chlorine utilization and recovery of unreacted methylbenzoyl chloride.
Reference : This preparation method is described in German patent DE2835440A1, which emphasizes the use of sub-stoichiometric chlorine amounts and recycling to achieve efficient production of chloromethyl benzoyl chlorides.
Chloromethylation of 4-Methylbenzoic Acid Followed by Conversion to Benzoyl Chloride
An alternative synthetic route involves initial chloromethylation of 4-methylbenzoic acid to produce 3,5-bis-chloromethyl-4-methylbenzoic acid, followed by conversion to the benzoyl chloride derivative.
Chloromethylation Step : The chloromethylation is achieved by reacting 4-methylbenzoic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically conducted at 40-50°C with stirring for several hours to ensure complete substitution at the 3 and 5 positions.
Conversion to Benzoyl Chloride : The resulting bis-chloromethyl benzoic acid is then converted to the corresponding benzoyl chloride via reaction with thionyl chloride or phosphorus pentachloride under reflux conditions.
Industrial Scale : This route is scalable and used in industrial production with large reactors and precise control of reaction parameters to maximize purity and yield.
Reference : Detailed synthetic routes and reaction conditions for the chloromethylation step and subsequent transformations are outlined in chemical supply and research literature, including Benchchem data on 3,5-bis-chloromethyl-4-methyl-benzoic acid.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Chlorination of 3,5-dimethylbenzoyl chloride | Chlorine gas, elevated temperature, controlled stoichiometry | High selectivity, economic chlorine use, minimal by-products | Requires handling of chlorine gas, radical conditions |
| Chloromethylation of 4-methylbenzoic acid | Formaldehyde, hydrochloric acid, zinc chloride catalyst, 40-50°C | Well-established, scalable, versatile intermediate | Multi-step process, requires subsequent conversion to benzoyl chloride |
| Organometallic route with Grignard reagents | 3,5-bis(trifluoromethyl)-halo-benzene, paraformaldehyde, HX halogenation | Provides access to halogenated benzyl derivatives, mild conditions | More complex, less direct for chloromethyl benzoyl chloride |
Full Research Findings and Notes
The chlorination method (DE2835440A1) is notable for its economic and simplified approach to chloromethyl benzoyl chlorides, achieving >95% overall conversion by recycling unreacted methylbenzoyl chlorides and minimizing side products such as dichloromethyl derivatives.
The chloromethylation of 4-methylbenzoic acid is a classical synthetic approach, leveraging the electrophilic substitution of formaldehyde and hydrochloric acid catalyzed by zinc chloride to introduce chloromethyl groups at the 3 and 5 positions, followed by conversion to benzoyl chloride.
Alternative halogenation and organometallic methods provide valuable insights but are more commonly applied to trifluoromethyl-substituted analogs rather than chloromethyl derivatives.
The choice of method depends on the desired scale, purity requirements, and available infrastructure for handling reagents such as chlorine gas or organometallic intermediates.
Summary Table of Preparation Routes
| Step | Method Description | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Chlorination of methylbenzoyl chloride | Cl2 gas, elevated temperature, < stoichiometric Cl2 | 3,5-bis(chloromethyl)benzoyl chloride |
| 2 | Chloromethylation of 4-methylbenzoic acid | Formaldehyde, HCl, ZnCl2, 40-50°C | 3,5-bis-chloromethyl-4-methylbenzoic acid |
| 3 | Conversion of bis-chloromethyl benzoic acid to benzoyl chloride | Thionyl chloride or PCl5, reflux | 3,5-bis(chloromethyl)benzoyl chloride |
| 4 | Organometallic halogenation (related method) | Grignard reagent, paraformaldehyde, HX halogenation | Halogenated benzyl derivatives (e.g., bromides) |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 3,5-bis(chloromethyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran are used.
Major Products Formed:
Substitution Reactions: Substituted benzoyl derivatives.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Employed in the preparation of polymers and resins with specific properties .
Biology:
- Utilized in the synthesis of biologically active molecules for drug discovery and development .
- Acts as a building block for the preparation of enzyme inhibitors and receptor modulators .
Medicine:
- Investigated for its potential use in the development of new therapeutic agents .
- Used in the synthesis of prodrugs and drug delivery systems .
Industry:
Mechanism of Action
Molecular Targets and Pathways: Benzoyl chloride, 3,5-bis(chloromethyl)- exerts its effects primarily through its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, allowing the compound to react with various nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and materials .
Pathways Involved:
Nucleophilic Substitution Pathway: The compound undergoes nucleophilic substitution reactions, leading to the formation of substituted benzoyl derivatives.
Oxidation Pathway: The compound can be oxidized to form carboxylic acids, which can further participate in various biochemical pathways.
Reduction Pathway: Reduction of the compound leads to the formation of benzyl alcohol derivatives, which can be further functionalized.
Comparison with Similar Compounds
Positional Isomers: 3- and 4-(Chloromethyl)benzoyl Chlorides
The position of chloromethyl substitution significantly influences physical and chemical properties:
Key Observations :
- The 4-isomer exhibits a lower boiling point and distinct melting behavior, likely due to symmetrical substitution facilitating crystalline packing.
- Commercial availability and pricing reflect differences in synthesis complexity or demand .
Structural Analogs with Electron-Withdrawing Groups
3,5-Bis(trifluoromethyl)benzoyl Chloride (CAS 785-56-8)
This compound replaces chloromethyl groups with trifluoromethyl (-CF₃) substituents:
Key Observations :
- Trifluoromethyl groups increase thermal stability and resistance to hydrolysis compared to chloromethyl substituents .
- Chloromethyl derivatives are more reactive in nucleophilic substitutions, enabling applications in polymer chemistry .
Simple Benzoyl Chloride (CAS 98-88-4)
The parent compound, benzoyl chloride, serves as a benchmark for comparison:
Key Observations :
- The bis(chloromethyl) derivative’s increased molecular weight and substituents elevate boiling points and alter solubility .
- Enhanced reactivity may necessitate stricter handling protocols compared to benzoyl chloride .
Chloromethylation Reaction Pathways
Synthesis of chloromethylated benzoyl chlorides often involves chlorosulfonic acid and bis(chloromethyl) ether, as seen in the preparation of 3,5-bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride (77% yield) . In contrast, simpler analogs like 2-(chloromethyl)benzoyl chloride are synthesized via microwave-assisted reactions with triphenylphosphine and chlorine gas (66% yield) .
Biological Activity
Benzoyl chloride, 3,5-bis(chloromethyl)-, also known as 3,5-bis(trifluoromethyl)benzoyl chloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C9H3ClF6O
- Molecular Weight : 276.57 g/mol
- CAS Number : 785-56-8
- IUPAC Name : 3,5-bis(trifluoromethyl)benzoyl chloride
Synthesis Methods
The synthesis of benzoyl chloride, 3,5-bis(chloromethyl)- can be achieved through various chemical processes. One common method involves the chlorination of 3,5-dimethylbenzoic acid under controlled conditions to yield the desired benzoyl chloride. The chlorination is typically performed using free radical initiators and light sources to ensure optimal reaction conditions .
Biological Activity Overview
Benzoyl chloride derivatives have shown a range of biological activities, particularly in the fields of anti-cancer and anti-parasitic research. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzoyl chloride derivatives. For instance:
- Inhibition of CDK1 and CDK2 : Compounds derived from benzoyl chloride have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study found that certain derivatives exhibited IC50 values of 6 nM for CDK1 and 9 nM for CDK2 .
- Effect on Tumor Cell Lines : Research indicates that these compounds can inhibit the growth of various tumor cell lines, including HeLa (cervical adenocarcinoma) and A375 (malignant melanoma), with IC50 values ranging from 0.55 µM to 1.7 µM .
Antiparasitic Activity
Benzoyl chloride derivatives have also been evaluated for their antiparasitic properties:
- Activity Against P. falciparum : Some derivatives have shown moderate activity against Plasmodium falciparum, the causative agent of malaria. These compounds target essential proteins involved in the parasite's survival and proliferation .
Case Study 1: Inhibition of Kinases
A study focused on the synthesis of benzoyl chloride derivatives aimed at developing selective inhibitors for CDK1 and CDK2. The results indicated that specific modifications to the benzoyl structure enhanced selectivity and potency against these kinases, making them promising candidates for cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial activity of benzoyl chloride derivatives against various bacterial strains. The compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in clinical settings .
Q & A
Basic: What are the recommended synthetic routes for 3,5-bis(chloromethyl)benzoyl chloride in laboratory settings?
A plausible method involves Friedel-Crafts acylation followed by chloromethylation. First, benzoyl chloride (C₇H₅ClO) is synthesized via reaction of benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . To introduce chloromethyl groups at the 3,5-positions, a chloromethylating agent (e.g., chloromethyl methyl ether or formaldehyde/HCl) can be used under acidic conditions. Alternatively, direct electrophilic substitution on benzoyl chloride using chloromethyl precursors in the presence of Lewis acids (e.g., AlCl₃) may be feasible, analogous to hypercross-linked polymer synthesis involving bis(chloromethyl) compounds .
Basic: How does the presence of chloromethyl groups at the 3,5 positions influence the chemical reactivity of benzoyl chloride?
The electron-withdrawing nature of chloromethyl groups increases the electrophilicity of the acyl chloride moiety, enhancing reactivity in nucleophilic acyl substitution (e.g., esterification, amidation). However, steric hindrance at the 3,5-positions may slow reactions requiring proximity to the carbonyl group, such as Friedel-Crafts acylation . Comparative studies with unsubstituted benzoyl chloride (boiling point: 197.2°C) suggest modified solubility and thermal stability due to increased molecular weight and polarity .
Advanced: What analytical techniques are most effective for characterizing 3,5-bis(chloromethyl)benzoyl chloride and confirming its structure?
- NMR Spectroscopy : ¹H NMR will show signals for chloromethyl protons (~4.5–5.0 ppm) and aromatic protons in the 7.5–8.5 ppm range. ¹³C NMR confirms the acyl chloride carbonyl (~170 ppm) and chloromethyl carbons (~45 ppm).
- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ (acyl chloride) and C-Cl stretches at ~600–800 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₉H₇Cl₃O (calculated: ~249.4) and fragmentation patterns for chloromethyl groups.
- Thermal Analysis : Differential scanning calorimetry (DSC) can determine melting/boiling points, with comparisons to benzoyl chloride derivatives (e.g., 4-methylbenzoyl chloride, ΔvapH° = 61.5 kJ/mol) .
Advanced: How can researchers mitigate hydrolysis of the acyl chloride group during reactions involving 3,5-bis(chloromethyl)benzoyl chloride?
- Use anhydrous solvents (e.g., dichloromethane, THF) and inert atmospheres (N₂/Ar).
- Add drying agents (molecular sieves, MgSO₄) to scavenge trace water.
- Conduct reactions at low temperatures (0–5°C) to slow hydrolysis kinetics .
- Monitor reaction progress via FTIR or TLC to detect premature hydrolysis to benzoic acid derivatives.
Basic: What safety precautions are essential when handling 3,5-bis(chloromethyl)benzoyl chloride in laboratory environments?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
- Moisture Avoidance : Store under anhydrous conditions (desiccators) to prevent hydrolysis releasing HCl gas.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organic compounds .
Advanced: What are the potential applications of 3,5-bis(chloromethyl)benzoyl chloride in the development of hypercross-linked polymers?
This compound can act as a crosslinker in Friedel-Crafts alkylation reactions to synthesize microporous polymers. The chloromethyl groups enable covalent bonding with aromatic monomers (e.g., benzene, triphenylbenzene), forming rigid networks with high surface areas for VOC or CO₂ adsorption . Compared to 4,4′-bis(chloromethyl)-1,1′-biphenyl, the benzoyl chloride moiety may introduce additional polarity, enhancing selectivity in gas separation membranes.
Basic: What are the solubility characteristics of 3,5-bis(chloromethyl)benzoyl chloride in common organic solvents?
Likely soluble in non-polar solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., THF, acetone) due to the aromatic and acyl chloride groups. Insolubility in water is expected, similar to benzoyl chloride (solubility: 0.1 g/100 mL at 20°C) . Chloromethyl groups may slightly reduce solubility in hydrocarbons (hexane) due to increased polarity.
Advanced: How do reaction kinetics differ when using 3,5-bis(chloromethyl)benzoyl chloride compared to unsubstituted benzoyl chloride in nucleophilic acyl substitution?
- Electrophilicity : Enhanced by electron-withdrawing chloromethyl groups, accelerating reactions with weak nucleophiles (e.g., alcohols, amines).
- Steric Effects : Bulky 3,5-substituents hinder approach of nucleophiles, potentially slowing reactions in sterically demanding pathways (e.g., bulky amine acylation).
- Side Reactions : Competing Friedel-Crafts alkylation may occur if aromatic monomers are present, requiring careful control of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
